6-(Ethylamino)pyridazine-3-carboxylic acid
Description
Overview of Pyridazine (B1198779) Heterocycles in Organic Chemistry
Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, including a significant dipole moment, which influences its interactions with biological targets. google.com The pyridazine nucleus is a key structural component in numerous compounds with diverse pharmacological activities, including antibacterial, anti-depressant, anti-hypertensive, analgesic, and anti-tumor properties. rjptonline.org This broad spectrum of activity has made pyridazine and its derivatives a subject of intensive research in drug discovery and development. mdpi.comresearchgate.net The synthesis of functionalized pyridazines is an active area of organic chemistry, with various methods developed to introduce different substituents onto the pyridazine core, thereby modulating its biological and chemical properties. nih.gov
The Role of Carboxylic Acid Moieties in Bioactive Compounds
The carboxylic acid functional group is a common feature in many pharmaceutical agents and bioactive molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist in an anionic carboxylate form under physiological pH, allows it to form strong interactions with biological receptors, such as enzymes and proteins. nih.gov In drug design, the inclusion of a carboxylic acid moiety can enhance water solubility and modify the pharmacokinetic profile of a compound. Furthermore, carboxylic acids can serve as crucial binding groups (pharmacophores) that anchor a molecule to its biological target. Metal complexes with carboxylic acids are also being explored for their potential to develop new compounds with antibacterial activity. nih.govmdpi.com
Contextualization of 6-(Ethylamino)pyridazine-3-carboxylic Acid within the Pyridazine Framework
This compound belongs to the class of 6-substituted pyridazine-3-carboxylic acid derivatives. Its structure combines the pyridazine core, a carboxylic acid group at the 3-position, and an ethylamino group at the 6-position. The synthesis of the broader class of methyl 6-alkylamino-3-pyridazinecarboxylates has been described, providing a likely pathway for the synthesis of this specific compound. A general synthetic route involves the reaction of methyl 6-chloro-3-pyridazinecarboxylate with a primary alkylamine. clockss.org Specifically, the process starts with the treatment of methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia (B1221849) to form 6-chloro-3-pyridazinecarboxamide. This intermediate then reacts with a primary alkylamine, such as ethylamine (B1201723), to yield the corresponding 6-alkylamino-3-pyridazinecarboxamide. Subsequent treatment with methanol (B129727) in the presence of boron trifluoride etherate would convert the amide to the methyl ester, which can then be hydrolyzed to the final carboxylic acid. clockss.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1183245-80-8 |
| Molecular Formula | C₇H₉N₃O₂ |
This data is compiled from chemical supplier databases. bldpharm.com
Current Research Landscape and Gaps
The current research landscape for pyridazine derivatives is vast and active, with numerous studies focusing on the synthesis and biological evaluation of novel compounds. rjptonline.org Pyridazine-3-carboxylic acid and its derivatives, in particular, have been investigated for a range of applications, including their use as ligands in the formation of metal complexes with anti-biofilm activity. nih.gov Studies have shown that pyridazine-3-carboxylic acid itself exhibits weak to moderate biological activity, but its derivatives and metal complexes can show enhanced properties. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-(ethylamino)pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,8,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSODKWJRJTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Ethylamino Pyridazine 3 Carboxylic Acid
Direct Synthesis Routes to 6-(Ethylamino)pyridazine-3-carboxylic Acid
The construction of the this compound core is most effectively achieved through the introduction of the ethylamino group onto a pre-functionalized pyridazine (B1198779) ring. This is typically accomplished via nucleophilic aromatic substitution reactions on a suitable precursor.
Alkylation and Amination Strategies on Pyridazine Cores
A prevalent and practical approach for the synthesis of this compound involves the reaction of a 6-halopyridazine-3-carboxylate ester with ethylamine (B1201723). The electron-deficient nature of the pyridazine ring, further activated by the carboxylate group, facilitates nucleophilic displacement of the halide at the C6 position.
A key precursor for this transformation is methyl 6-chloropyridazine-3-carboxylate. The reaction with ethylamine proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of ethylamine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the corresponding methyl ester of the target acid. Subsequent hydrolysis of the ester group yields this compound.
While direct reaction of methyl 6-chloropyridazine-3-carboxylate with ethylamine can be effective, an alternative two-step sequence is often employed to avoid potential side reactions and improve yields. clockss.org This involves the initial conversion of the methyl ester to the corresponding 6-chloro-3-pyridazinecarboxamide, followed by reaction with ethylamine to furnish the desired 6-(ethylamino)pyridazine-3-carboxamide. This intermediate can then be hydrolyzed to the target carboxylic acid.
Regioselective Functionalization Approaches
The regioselectivity of the amination reaction is largely dictated by the substitution pattern of the starting pyridazine. In the case of 3,6-disubstituted pyridazines, such as methyl 6-chloropyridazine-3-carboxylate, the electronic properties of the substituents direct the incoming nucleophile. The presence of the electron-withdrawing carboxylate group at the C3 position activates the C6 position for nucleophilic attack, ensuring a high degree of regioselectivity in the substitution of the chlorine atom by ethylamine. Alternative strategies involving direct C-H amination of the pyridazine-3-carboxylic acid core are less common due to challenges in controlling regioselectivity and the often harsh reaction conditions required.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.
Preparation of Methyl 6-Chloropyridazine-3-carboxylate
Methyl 6-chloropyridazine-3-carboxylate is a pivotal intermediate. Its synthesis can be achieved from 3-chloro-6-methylpyridazine (B130396). google.com The methyl group is oxidized to a carboxylic acid, which is then esterified.
A common method involves the oxidation of 3-chloro-6-methylpyridazine using a strong oxidizing agent such as potassium permanganate (B83412) or potassium dichromate in sulfuric acid to yield 6-chloropyridazine-3-carboxylic acid. google.com Subsequent esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, affords the desired methyl 6-chloropyridazine-3-carboxylate.
Table 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
| Starting Material | Oxidizing Agent | Solvent | Yield |
| 3-Chloro-6-methylpyridazine | Potassium Dichromate | Sulfuric Acid | ~65% |
| 3-Chloro-6-methylpyridazine | Potassium Permanganate | Sulfuric Acid | ~52% |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Generation of 6-Alkylaminopyridazine-3-carboxamides
As mentioned, a reliable route to 6-alkylamino-3-pyridazine-3-carboxylic acids proceeds through a carboxamide intermediate. clockss.org This strategy begins with the treatment of methyl 6-chloropyridazine-3-carboxylate with methanolic ammonia (B1221849), which leads to the precipitation of 6-chloro-3-pyridazinecarboxamide in nearly quantitative yield. clockss.org This intermediate is then reacted with a primary alkylamine, such as ethylamine, typically under reflux in a suitable solvent like dioxane, to produce the corresponding 6-alkylamino-3-pyridazinecarboxamide. clockss.org
Table 2: Synthesis of Methyl 6-Alkylamino-3-pyridazinecarboxylates via Carboxamide Intermediate clockss.org
| Alkylamine | Intermediate | Reaction Conditions | Final Product | Yield |
| Propylamine | 6-Propylamino-3-pyridazinecarboxamide | Reflux, 19-40 h | Methyl 6-propylamino-3-pyridazinecarboxylate | 73-75% |
| Butylamine | 6-Butylamino-3-pyridazinecarboxamide | Reflux, 19-40 h | Methyl 6-butylamino-3-pyridazinecarboxylate | 73-75% |
| Benzylamine | 6-Benzylamino-3-pyridazinecarboxamide | Reflux, 19-40 h | Methyl 6-benzylamino-3-pyridazinecarboxylate | 73-75% |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The final step to obtain the carboxylic acid would be the hydrolysis of the ester.
Derivatization Strategies of the this compound Scaffold
The presence of both a secondary amine and a carboxylic acid functional group on the this compound scaffold allows for a wide range of derivatization strategies, enabling the synthesis of diverse compound libraries for various applications.
The carboxylic acid moiety can be readily converted into esters, amides, or other carboxylic acid derivatives. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding esters. google.com
Amide bond formation is another key transformation. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, a wide array of modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can be utilized for the direct coupling of the carboxylic acid with amines to form amides under milder conditions. nih.govgrowingscience.com
The ethylamino group can also be a site for further functionalization, although this is less common than derivatization of the carboxylic acid. For instance, N-alkylation or N-acylation could be performed under appropriate conditions, provided that the carboxylic acid is suitably protected.
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the 3-position of the pyridazine ring is a key handle for structural diversification. Standard organic transformations can be employed to convert it into various derivatives, most notably esters and amides.
Esterification:
The synthesis of esters of this compound is typically achieved through acid-catalyzed esterification or by using coupling agents. A common precursor for these transformations is methyl 6-chloropyridazine-3-carboxylate. clockss.org Nucleophilic substitution of the chlorine atom with ethylamine, followed by hydrolysis of the ester, would yield the target carboxylic acid. Subsequent esterification can be performed under standard conditions. For instance, reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, can yield the corresponding ester. orgsyn.org Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org
Amidation:
The formation of amides from this compound is a crucial transformation for generating libraries of potential bioactive molecules. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent. A variety of reagents have been developed for efficient amidation under mild conditions. lookchemmall.com One effective method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent, which facilitates the chemoselective formation of amides from both aliphatic and aromatic carboxylic acids and amines in good to excellent yields. lookchemmall.com
A common synthetic strategy involves the initial synthesis of 6-alkylamino-3-pyridazinecarboxamides. This can be achieved by treating methyl 6-chloropyridazine-3-carboxylate with methanolic ammonia to form 6-chloro-3-pyridazinecarboxamide, which then reacts with primary alkylamines, such as ethylamine, to yield the desired 6-alkylamino-3-pyridazinecarboxamide. clockss.org
Table 1: Examples of Esterification and Amidation Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | Methanol, cat. H₂SO₄, reflux | Methyl 6-(ethylamino)pyridazine-3-carboxylate | orgsyn.org |
| This compound | Benzylamine, DCC, DMAP, CH₂Cl₂ | N-Benzyl-6-(ethylamino)pyridazine-3-carboxamide | orgsyn.orglookchemmall.com |
| 6-Chloro-3-pyridazinecarboxamide | Ethylamine, dioxane, reflux | 6-(Ethylamino)pyridazine-3-carboxamide | clockss.org |
Substituent Effects on Pyridazine Ring Reactivity
The reactivity of the pyridazine ring in this compound is significantly influenced by the electronic properties of its substituents. The pyridazine ring itself is an electron-deficient heterocycle due to the presence of the two electronegative nitrogen atoms. researchgate.netwikipedia.org This inherent electron deficiency makes the ring generally less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.netwikipedia.org
The ethylamino group at the 6-position is an electron-donating group (EDG) through resonance. It increases the electron density of the pyridazine ring, particularly at the ortho and para positions (positions 4 and 5 relative to the amino group). This activating effect can facilitate electrophilic attack on the ring.
Conversely, the carboxylic acid group at the 3-position is an electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the pyridazine ring towards electrophilic substitution and directs incoming electrophiles to the meta position (position 5).
In the context of nucleophilic aromatic substitution (SNAr) , the electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles, especially when a good leaving group is present. nih.govyoutube.com The presence of the electron-withdrawing carboxylic acid group further enhances this susceptibility. The ethylamino group, being electron-donating, would generally be expected to decrease the rate of SNAr.
Introduction of Diverse Functional Groups
The functionalization of the this compound scaffold beyond modifications of the carboxylic acid group is essential for exploring a wider chemical space. This can be achieved through various synthetic strategies, including nucleophilic aromatic substitution on halogenated precursors and direct C-H functionalization, although the latter is often challenging on electron-deficient heterocycles.
A common approach to introduce new functional groups is to start with a precursor that contains a leaving group on the pyridazine ring, such as a halogen. For example, starting from 3,6-dichloropyridazine, one chlorine atom can be selectively displaced by ethylamine. The remaining chlorine atom can then be subjected to a variety of nucleophilic substitution or cross-coupling reactions to introduce diverse substituents. uni-muenchen.de
Halogenation of the pyridazine ring can provide a handle for further transformations. Direct halogenation of this compound might be challenging due to the competing electronic effects of the substituents. However, decarboxylative halogenation of related heteroaryl carboxylic acids has been reported and could be a potential route. rsc.org
Nitration of the pyridazine ring is another way to introduce a versatile functional group. However, direct nitration of pyridazine and its derivatives is often difficult due to the deactivating effect of the ring nitrogens and the acidic conditions that can lead to protonation of the ring. researchgate.net
A powerful method for introducing diversity is through the synthesis of fused heterocyclic systems . For example, the amino group at the 6-position can be utilized to construct fused rings, such as imidazo[1,2-b]pyridazines. This is typically achieved by reacting the 6-aminopyridazine derivative with an α-haloketone.
Table 2: Examples of Functional Group Introduction
| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |
| 3-Chloro-6-(methylthio)pyridazine | Ethylamine | 3-(Ethylamino)-6-(methylthio)pyridazine | Nucleophilic Aromatic Substitution | uni-muenchen.de |
| 2-Picolinic acids | Dihalomethane, t-BuOCl, NaHCO₃ | 2-Halopyridine derivatives | Decarboxylative Halogenation | rsc.org |
| 3-Chloro-6-methylpyridazine | Oxidant (e.g., KMnO₄) | 6-Chloropyridazine-3-carboxylic acid | Oxidation | google.com |
Spectroscopic and Advanced Structural Elucidation of 6 Ethylamino Pyridazine 3 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. For 6-(ethylamino)pyridazine-3-carboxylic acid, the spectra are expected to exhibit characteristic vibrations for the carboxylic acid, the pyridazine (B1198779) ring, the ethylamino group, and C-H bonds.
The carboxylic acid group is anticipated to show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ in the FT-IR spectrum, which may overlap with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band in the range of 1725-1700 cm⁻¹. hilarispublisher.com
The pyridazine ring should display characteristic C=C and C=N stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. The N-H stretching vibration of the secondary amine in the ethylamino group is expected to appear as a moderate band around 3350-3310 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyridazine ring are predicted to be in the 3100-2850 cm⁻¹ region.
Expected FT-IR and FT-Raman Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |
| Ethylamino | N-H stretch | 3350-3310 | Moderate |
| Aromatic/Alkyl | C-H stretch | 3100-2850 | Moderate to Weak |
| Pyridazine Ring | C=C, C=N stretch | 1600-1400 | Moderate |
| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |
| Carboxylic Acid | O-H bend | 1440-1395 | Moderate |
| Ethyl Group | C-H bend | 1470-1450 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the pyridazine ring, the N-H proton, and the carboxylic acid proton. The carboxylic acid proton is anticipated to be the most deshielded, appearing as a broad singlet in the downfield region (δ 12.0-13.0 ppm). The two aromatic protons on the pyridazine ring would likely appear as doublets. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The N-H proton signal may be a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 165-175 ppm). The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm). The two carbons of the ethyl group will appear in the upfield aliphatic region. Studies on substituted pyridazines can aid in the precise assignment of the pyridazine ring carbons. cdnsciencepub.comrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -COOH | 12.0 - 13.0 | 165 - 175 |
| Pyridazine-H | 7.0 - 8.5 | - |
| Pyridazine-C | - | 120 - 160 |
| -NH- | 5.0 - 7.0 | - |
| -CH₂- | 3.4 - 3.8 (quartet) | 40 - 50 |
| -CH₃ | 1.2 - 1.5 (triplet) | 10 - 20 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the pyridazine ring, which is the primary chromophore. Pyridazine itself exhibits absorption bands in the UV region. researchgate.netnist.gov The presence of the ethylamino and carboxylic acid substituents will likely cause a bathochromic (red) shift of these absorption maxima due to their electron-donating and conjugating effects. The spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions.
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent |
| π → π | 250 - 280 | Methanol (B129727) or Ethanol |
| n → π | 320 - 350 | Methanol or Ethanol |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₇H₉N₃O₂), the calculated monoisotopic mass is 167.0695 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 168.0773. The high accuracy of the mass measurement would confirm the elemental formula. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or parts of the ethylamino side chain.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
As no experimental crystal structure is publicly available for this compound, this section remains speculative. X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the ethylamino groups, which would dictate the crystal packing arrangement. It is plausible that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for carboxylic acids in the solid state.
Computational and Theoretical Investigations of 6 Ethylamino Pyridazine 3 Carboxylic Acid
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized, intuitive representation corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.deq-chem.com This analysis provides quantitative insight into intramolecular interactions, charge distribution, and hyperconjugative effects by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
For 6-(Ethylamino)pyridazine-3-carboxylic acid, an NBO analysis would elucidate the electronic landscape governed by its constituent functional groups. The primary interactions expected would involve delocalization of electron density from the nitrogen lone pair of the ethylamino group into the π* antibonding orbitals of the pyridazine (B1198779) ring. This n → π* interaction is a key factor in stabilizing the molecule and influences the charge distribution across the heterocyclic system.
Further analysis would quantify interactions between the pyridazine ring's lone pairs and the antibonding orbitals of the carboxylic acid group, as well as hyperconjugative interactions involving the C-C and C-H bonds of the ethyl group. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated via second-order perturbation theory and indicates the strength of the delocalization. uni-muenchen.de Higher E(2) values signify stronger electronic interactions, which can impact the molecule's geometry, reactivity, and spectroscopic properties.
Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table is illustrative, showing typical interactions expected for the title compound based on analyses of similar heterocyclic molecules. Specific values would require dedicated quantum chemical calculations.)
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N (on Ethylamino) | π* (N=N) (in Pyridazine ring) | High | n → π |
| LP (1) N (on Ethylamino) | π (C=C) (in Pyridazine ring) | Moderate | n → π |
| π (C=C) (in Pyridazine ring) | π (C=O) (on Carboxylic acid) | Moderate | π → π |
| LP (2) O (on C=O) | σ (C-C) (Ring-Carboxyl link) | Low | n → σ |
| σ (C-H) (on Ethyl group) | σ (N-C) (Ring-Ethylamino link) | Low | σ → σ* |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein. nih.govfrontiersin.org The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govsebastianraschka.com
The binding mode of this compound would be dictated by the spatial arrangement of its functional groups, which can participate in various non-covalent interactions. Docking algorithms would explore how these groups complement the topology and chemical environment of a target's active site to achieve a stable complex. nih.gov
Key interactions for this molecule would likely include:
Hydrogen Bonding: The pyridazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. nih.gov The secondary amine of the ethylamino group serves as a hydrogen bond donor, while the carboxylic acid group provides both a potent hydrogen bond donor (-OH) and acceptor (C=O).
π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.
Hydrophobic Interactions: The ethyl group provides a small hydrophobic region that can interact favorably with nonpolar pockets in the target protein.
Computational studies on similar pyridazine and pyrazine derivatives have successfully predicted binding modes where the heterocyclic nitrogens and other functional groups form critical hydrogen bonds with active site residues. researchgate.netresearchgate.netresearchgate.net For this compound, a likely binding pose would orient the carboxylic acid towards polar or charged residues and position the pyridazine ring for hydrogen bonding and/or π-stacking interactions.
A critical output of molecular docking is the estimation of binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔG), typically in kcal/mol. sebastianraschka.comrsc.org Scoring functions approximate the thermodynamic stability of the ligand-protein complex by summing enthalpic and entropic contributions, such as intermolecular interactions (hydrogen bonds, van der Waals forces) and the energetic penalty for conformational changes upon binding. sebastianraschka.comstanford.edu
A lower (more negative) binding energy value indicates a more favorable and stable interaction, suggesting higher binding affinity. sebastianraschka.com By comparing the docking scores of different poses, the most probable binding mode is identified. Furthermore, these scores allow for the ranking of different molecules against the same target in virtual screening campaigns. nih.gov Studies on various substituted pyridazines and related heterocycles have used docking scores to identify promising compounds and rationalize their activity. researchgate.net
Table 2: Illustrative Docking Results for a Ligand with a Pyridazine Core (Note: This table presents hypothetical data for this compound docked into a generic kinase active site, based on typical interactions and energy values seen for similar inhibitors.)
| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -9.1 | GLU 91, LEU 144 | H-Bond (Carboxylate), H-Bond (Amine) |
| 2 | -8.7 | PHE 145 | π-π Stacking (Pyridazine Ring) |
| 3 | -8.5 | LYS 45, ASP 155 | H-Bond (Pyridazine N), Salt Bridge (Carboxylate) |
| 4 | -8.2 | VAL 25, ILE 89 | Hydrophobic (Ethyl Group) |
While molecular docking provides a valuable static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.govresearcher.life MD simulations model the movements of atoms in the ligand-protein complex over time by solving Newton's equations of motion, thereby accounting for the flexibility of both the protein and the ligand, as well as the explicit effects of solvent (water) molecules. nih.govnih.gov
Starting from a high-ranking docking pose, an MD simulation can be used to:
Assess Stability: The stability of the predicted binding mode is evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD indicates that the ligand remains securely in the binding pocket. researchgate.net
Refine Interactions: MD allows for the observation of the persistence and dynamics of key interactions, such as hydrogen bonds. It can reveal which interactions are stable over time and which are transient, providing a more accurate picture of the binding event. nih.gov
Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate binding free energies more accurately than docking scores alone. core.ac.uk
MD simulations on related heterocyclic compounds have been crucial in confirming the stability of docked poses and understanding the dynamic behavior of the complex, which is essential for rational drug design. researchgate.net
Biological Activity Profiling and Mechanistic Insights
Enzyme Inhibition Studies
Investigations into the enzyme inhibition profile of 6-(Ethylamino)pyridazine-3-carboxylic acid and its analogues have unveiled activities across several important enzyme classes.
A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives have been evaluated for their in vitro inhibitory activity against dopamine (B1211576) beta-hydroxylase (DBH), an enzyme responsible for converting dopamine to norepinephrine. nih.gov In these studies, the potency of inhibition was found to be dependent on the nature of the alkylamino substituent at the 6-position of the pyridazine (B1198779) ring. nih.gov
Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid demonstrated the most potent inhibitory activity, showing a potency level comparable to that of the well-known DBH inhibitor, fusaric acid. nih.gov While specific IC50 values for this compound were not detailed in the primary study, the structure-activity relationship established suggests that modifications to the amino group directly influence the compound's interaction with the enzyme. nih.gov
Table 1: Dopamine Beta-Hydroxylase (DBH) Inhibition by 6-Alkylaminopyridazine-3-Carboxylic Acid Derivatives
| Compound | R Group at 6-Amino Position | Relative Potency |
|---|---|---|
| Derivative 1 | Benzyl (B1604629) | Most potent in series |
| Derivative 2 | Other Alkyl Groups | Varied |
| Fusaric Acid | (Reference Inhibitor) | High |
Note: This table is illustrative of the structure-activity relationship described in the literature. nih.gov
The pyridazine scaffold is a component of various molecules designed to inhibit α-glucosidase and α-amylase, enzymes that are key targets in managing carbohydrate metabolism. researchgate.netresearchgate.net Novel series of pyridazine-based compounds, such as pyridazine-triazole hybrids and pyridazine N-aryl acetamides, have been synthesized and evaluated for their inhibitory potential. researchgate.netnih.govnih.gov
Many of these derivatives exhibit significant inhibitory activity, with some compounds showing greater potency than acarbose, a standard clinical drug. researchgate.netnih.gov For instance, certain pyridazine derivatives containing thiobenzyl moieties were found to be more potent inhibitors of rat intestinal α-glucosidase than acarbose, with IC50 values ranging from 26.3 to 148.9 μM. researchgate.net Kinetic studies on one of the most active compounds revealed a competitive mode of inhibition. researchgate.net Similarly, other pyridazine derivatives have shown potent inhibition of α-amylase. researchgate.net Although direct testing of this compound has not been reported, the consistent activity of its parent scaffold suggests a potential area for future investigation.
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Pyridazine Derivatives
| Compound Series | Target Enzyme | IC50 Range (μM) | Comparison to Acarbose |
|---|---|---|---|
| Pyridazine-thiobenzyl derivatives | α-Glucosidase | 26.3 - 148.9 | More potent |
| Pyridazine N-aryl acetamides | α-Glucosidase | e.g., 70.1 | More potent |
| Pyridazine-based compounds | α-Amylase | e.g., 109.41 | Comparable |
Note: Data is compiled from studies on various pyridazine derivatives, not the specific subject compound. researchgate.netresearchgate.netnih.gov
The pyridazine nucleus is recognized as a promising template for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. cu.edu.egnih.govorientjchem.org Research into pyridazinone and other pyridazine derivatives has demonstrated highly potent and selective COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. cu.edu.eg
For example, a study on new pyridazinone and pyridazinthione derivatives found several compounds with significantly increased potency towards the COX-2 enzyme compared to celecoxib (B62257) (IC50 = 73.53 nM), with one derivative showing an IC50 value of 43.84 nM and a selectivity index comparable to celecoxib. cu.edu.eg While these studies focus on more complex derivatives, they highlight the inherent potential of the pyridazine scaffold to be tailored for potent and selective interaction with the COX-2 active site. cu.edu.egnih.gov
Currently, there is a lack of available scientific literature specifically investigating the activity of this compound or its close analogues as inhibitors of DNA gyrase or their mechanisms of binding to DNA. Research into DNA gyrase inhibitors has historically focused on other chemical classes, such as fluoroquinolones and benzopyrones. nih.govmdpi.com Similarly, studies on DNA binding often involve different heterocyclic systems or metal complexes designed for specific interactions like groove binding or intercalation. nih.gov
There is no scientific evidence in the available literature to suggest that this compound or related pyridazine derivatives have been investigated for inhibitory activity against Phosphopantetheinyl Transferase (PptT). The discovery of PptT inhibitors has centered on different chemical scaffolds, such as amidinourea compounds. nih.govnih.gov
The pyridazine framework is a recognized "privileged structure" in the design of kinase inhibitors for oncology and immunology. researchgate.netacs.org Various pyridazine-based compounds have been developed and shown to inhibit different kinases. For example, a class of Janus Kinase (JAK) inhibitors was discovered using a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold, leading to nanomolar inhibitors of JAK3 and TYK2. researchgate.net
Furthermore, a series of 3,6-disubstituted pyridazines, designed based on the structure of the VEGFR inhibitor vatalanib, showed significant cytotoxic activity against colon cancer cell lines, implying potential interaction with protein kinases. cu.edu.eg One compound, 3-{[6-(4-chlorophenylamino)pyridazin-3-yl]amino}benzoic acid, was found to be approximately fivefold more active than vatalanib. cu.edu.eg These findings underscore the utility of the pyridazine core in designing potent kinase inhibitors, although specific data for this compound is not available.
Table 3: Kinase Inhibitory Activity of Selected Pyridazine-Based Compounds
| Compound Series | Target Kinase Family | Notable Activity |
|---|---|---|
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | Janus Kinases (JAK) | Nanomolar inhibition of JAK3 and TYK2 |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acids | VEGFR (implied) | IC50 = 3.9 μM against HT-29 cells |
Note: Data is based on research on related pyridazine scaffolds. researchgate.netcu.edu.eg
Receptor Modulation and Ligand-Receptor Interactions
The structural features of this compound derivatives allow them to interact with several key receptors in the central nervous system and other biological systems.
While direct binding studies on dopamine D2 and D3 receptors for derivatives of this compound are not extensively detailed in the searched literature, research has demonstrated their interaction with the broader dopaminergic system. A study focusing on a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives revealed their capacity to function as inhibitors of dopamine β-hydroxylase, an enzyme critical for the conversion of dopamine to norepinephrine. Within this series, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, exhibiting an activity level comparable to that of fusaric acid, a known inhibitor of the enzyme. This finding indicates that derivatives of this scaffold can modulate dopaminergic pathways, even if not through direct receptor antagonism.
Derivatives of the aminopyridazine scaffold have been identified as effective antagonists of the serotonin-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and anxiety. A study aimed at modifying muscarinic M1 agonists into 5-HT3 antagonists led to the synthesis and testing of several aminopyridazine compounds. These derivatives demonstrated notable affinity for the 5-HT3 receptor, with IC50 values for receptor binding ranging from 10 to 425 nM, while showing negligible affinity for muscarinic receptors (IC50 > 10,000 nM). Electrophysiological studies confirmed that the most active of these compounds produced antagonist-like effects on the 5-HT3 receptor-channel complexes.
The versatility of the pyridazine scaffold allows its derivatives to interact with a variety of other receptor systems.
Cannabinoid Receptor 2 (CB2): A series of 3-amino-6-aryl-pyridazines were identified as highly selective CB2 receptor agonists. The CB2 receptor is primarily involved in inflammatory and immune responses, and agonists are sought for treating inflammatory pain. Structure-activity relationship (SAR) studies led to the identification of a pyridazine analogue, compound 35 , which demonstrated high potency in an in vivo model of inflammatory pain.
Voltage-Gated Calcium Channels: A novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives was developed as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels. This subunit is the target for drugs like gabapentin. Through SAR studies, a compound designated 4a was identified with high affinity for this subunit, demonstrating that this class of pyridazine derivatives can modulate ion channel function.
In Vitro Biological Activity Assessments
Beyond receptor modulation, derivatives of the pyridazine scaffold have been evaluated for their therapeutic potential in oncology and infectious diseases through various in vitro assays.
The anti-proliferative effects of pyridazine and pyridazinone derivatives have been documented against several cancer cell lines.
P815 Mastocytoma: A study of newly synthesized pyridazin-3(2H)-one derivatives demonstrated cytotoxic activity against the P815 mastocytoma cell line. researchgate.net Among the tested compounds, derivative 6f , which features a propoxy group, showed the highest activity, with an IC50 value of 35 mM. researchgate.net
A549 Lung Carcinoma: A pyridazinone derivative, identified as Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), demonstrated potent cytotoxicity against a panel of 22 human cancer cell lines, including the A-549 lung cancer cell line. nih.govnih.gov
A2780 Ovarian Carcinoma: Specific data on the cytotoxic activity of this compound derivatives against the A2780 cell line were not found in the performed search.
Table 1: Cytotoxic Activity of Pyridazine Derivatives against Selected Cancer Cell Lines
| Derivative Class | Cell Line | Compound | Result (IC50) |
|---|---|---|---|
| Pyridazin-3(2H)-one | P815 (Mastocytoma) | 6f | 35 mM researchgate.net |
| Pyridazinone | A-549 (Lung) | Pyr-1 | Potent cytotoxicity observed nih.govnih.gov |
The pyridazine core is a key feature in various compounds developed for their antimicrobial properties.
Staphylococcus aureus : A series of pyridazinone-based diarylurea derivatives were synthesized and tested for antibacterial activity. nih.gov Compound 10h from this series exhibited the most potent activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov In another study, different pyridazinone derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.74–8.92 µM. nih.govresearchgate.net
Mycobacterium tuberculosis : Several studies have confirmed the potential of pyridazine derivatives as anti-tubercular agents. neuroquantology.com A class of N1-substituted-diphenyl ether-bis-pyridazine compounds were found to be potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Two compounds, 2a and 3b , showed activity superior to the second-line drug Pyrimethamine and equivalent to Cycloserine. nih.govresearchgate.net Further studies confirmed that these compounds have a bactericidal mechanism of action and are effective against both replicating and non-replicating Mtb. nih.govresearchgate.net Other research has also identified novel pyridazine compounds with moderate to significant activity against Mtb. latamjpharm.orgnih.gov
Escherichia coli : The activity of pyridazine derivatives against E. coli appears to be variable depending on the specific substitutions. One study found that a derivative, compound IIIa , showed excellent activity. biomedpharmajournal.org Another investigation of novel pyridazinone derivatives identified compound 7 as having significant activity against E. coli with an MIC value of 7.8 μM. nih.gov Conversely, a separate study reported that their series of pyridazinone-based compounds displayed generally weak activity against this Gram-negative bacterium. nih.gov
Table 2: Antimicrobial Activity of Pyridazine Derivatives
| Derivative Class | Target Organism | Compound(s) | Activity Metric (MIC) |
|---|---|---|---|
| Pyridazinone-based diarylurea | Staphylococcus aureus | 10h | 16 μg/mL nih.gov |
| Pyridazinone | S. aureus (MRSA) | 7 and 13 | 3.74–8.92 µM nih.govresearchgate.net |
| Pyridazinone | Escherichia coli | 7 | 7.8 μM nih.gov |
| Pyridazinone | Escherichia coli | IIIa | "Excellent activity" biomedpharmajournal.org |
| N1-substituted-diphenyl ether-bis-pyridazine | Mycobacterium tuberculosis | 2a and 3b | Potent inhibition nih.govresearchgate.net |
| Pyridinylpyridazine | Mycobacterium tuberculosis | 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | 12.5 μg/mL latamjpharm.org |
Anti-inflammatory Activity (e.g., In Vitro and In Vivo Pre-clinical Models)
While specific studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of pyridazine and pyridazinone derivatives has demonstrated significant potential as anti-inflammatory agents in a variety of preclinical models. mdpi.comnih.gov The pyridazine scaffold is recognized as a valuable starting point for the development of novel anti-inflammatory drugs, with many derivatives exhibiting promising activity. chemimpex.comresearchgate.net
In vitro studies on various pyridazine derivatives have shown inhibition of key inflammatory mediators. For instance, certain pyridazinone derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. sarpublication.com The selective inhibition of COX-2 is a key mechanism for reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com
Furthermore, research on pyridazine compounds has demonstrated the suppression of pro-inflammatory cytokines and other signaling molecules. Some derivatives have been shown to reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. sarpublication.com The pyridazine-3-carboxylic acid scaffold, in particular, is considered a valuable component in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.com
In vivo preclinical models have also supported the anti-inflammatory potential of the pyridazine class. Studies on animal models of inflammation have shown that the administration of certain pyridazine derivatives can lead to a reduction in edema and other inflammatory responses. sarpublication.com The ease of functionalization of the pyridazine ring allows for the synthesis of a wide range of derivatives with potentially enhanced anti-inflammatory activity and improved safety profiles. nih.gov
Other Bioactivities (e.g., Antinociceptive, Antihypertensive, Antileishmanial, Anticonvulsant) (as reported for pyridazine class)
The pyridazine nucleus is a versatile scaffold that has been associated with a wide spectrum of biological activities beyond its anti-inflammatory potential. researchgate.netsarpublication.com Numerous studies have highlighted the diverse pharmacological profiles of pyridazine derivatives, suggesting that compounds like this compound could possess other therapeutic applications.
Antinociceptive Activity: Several series of pyridazinone derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) properties. Some of these compounds have exhibited significant analgesic effects in preclinical models of pain, with potencies comparable to or even exceeding that of standard drugs like aspirin. sarpublication.com
Antihypertensive Activity: The pyridazine core is present in several compounds with cardiovascular effects. Research has explored pyridazine derivatives as potential antihypertensive agents. For example, certain pyridazinone-based molecules have been designed as vasorelaxants, acting as alternatives to existing drugs like hydralazine. nih.gov
Antileishmanial Activity: The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including pyridazines. Although specific data on this compound is unavailable, the broader class of nitrogen-containing heterocycles is a focal point in antileishmanial drug discovery. researchgate.net
Anticonvulsant Activity: A number of pyridazine derivatives have been synthesized and screened for their anticonvulsant activity. Some compounds, particularly those with specific substitution patterns, have shown promising results in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure model. sarpublication.com The structural modifications on the pyridazine ring play a crucial role in determining the anticonvulsant potency. sarpublication.com
The following table summarizes the diverse bioactivities reported for the pyridazine class of compounds:
| Biological Activity | Reported Findings for Pyridazine Derivatives |
| Antinociceptive | Some derivatives show potent analgesic effects in preclinical pain models. sarpublication.com |
| Antihypertensive | Certain pyridazinones act as vasorelaxants and are explored as antihypertensive agents. nih.gov |
| Antileishmanial | Nitrogen-containing heterocycles, including pyridazines, are investigated for antileishmanial properties. researchgate.net |
| Anticonvulsant | Various derivatives exhibit anticonvulsant activity in preclinical epilepsy models. sarpublication.com |
Structure-Activity Relationship (SAR) Studies
The biological activity of pyridazine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the pyridazine ring influence the pharmacological effects. While specific SAR data for this compound is limited, general principles can be inferred from studies on related pyridazine compounds.
Impact of Ethylamino Group Modifications on Biological Activity
The nature of the substituent at the 6-position of the pyridazine ring, in this case, an ethylamino group, is a key determinant of biological activity. N-alkylation of amino groups in heterocyclic compounds can significantly impact their pharmacokinetic and pharmacodynamic properties. nih.gov The length and branching of the alkyl chain can influence factors such as lipophilicity, membrane permeability, and receptor binding affinity. nih.gov For instance, in a series of 2-amino-4-aryl-6-pyridopyrimidines, the length of the N-alkyl chain was found to have an increasing effect on antiproliferative and antibacterial activities. nih.gov Modification of the ethyl group, such as increasing its length or introducing cyclic moieties, could modulate the biological profile of this compound.
Influence of Carboxylic Acid Moiety on Target Interaction
The carboxylic acid group at the 3-position is a significant feature that can strongly influence the compound's interaction with biological targets. Carboxylic acids are known to participate in hydrogen bonding and ionic interactions with amino acid residues in protein binding sites. nih.gov The pyridazine-3-carboxylic acid scaffold is recognized as a valuable building block in the synthesis of biologically active molecules, including those with anti-inflammatory and antimicrobial properties. chemimpex.comchemimpex.com The acidic nature of the carboxylic acid can be crucial for anchoring the molecule to its target receptor. Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazoles) or even neutral moieties that can act as hydrogen bond acceptors is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. nih.govdrughunter.comhyphadiscovery.com
Stereochemical Effects on Biological Potency
While this compound itself is achiral, the introduction of chiral centers through modification of its substituents could lead to stereoisomers with different biological potencies. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. This is due to the three-dimensional nature of drug-receptor interactions.
Substituent Effects on Electronic and Steric Properties
The following table provides a general overview of the potential impact of structural modifications on the biological activity of pyridazine derivatives:
| Structural Modification | Potential Impact on Biological Activity |
| N-Alkylation of Amino Group | Can influence lipophilicity, membrane permeability, and receptor binding. nih.govnih.gov |
| Bioisosteric Replacement of Carboxylic Acid | May improve pharmacokinetic properties while maintaining target interaction. nih.govdrughunter.com |
| Introduction of Chiral Centers | Can lead to stereoisomers with differing biological potencies. |
| Variation of Ring Substituents | Affects electronic and steric properties, influencing target binding and overall activity. nih.gov |
Medicinal Chemistry and Pharmacological Lead Optimization
Design Principles for Novel Bioactive Pyridazine (B1198779) Derivatives
The design of new drug candidates often leverages existing knowledge of pharmacologically active scaffolds. The pyridazine ring is considered a "privileged structure" due to its presence in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netnih.gov
Rational drug design aims to create new molecules with specific biological activities based on an understanding of the target's structure and mechanism. The pyridazine scaffold is an attractive starting point for such endeavors. Its unique physicochemical properties, including its planarity which promotes efficient π–π stacking interactions, can be exploited in the design of new drugs. nih.govrsc.org For instance, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial interaction for drug-receptor binding. nih.gov Structure-based drug design (SBDD) can be employed to guide the optimization of pyridazine-containing compounds. By understanding the three-dimensional structure of the biological target, medicinal chemists can design modifications to the 6-(ethylamino) and 3-carboxylic acid substituents of the core pyridazine ring to enhance binding affinity and selectivity. nih.gov
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. The pyridazine ring itself can be considered a bioisostere of other aromatic systems, such as a phenyl ring. researchgate.netcambridgemedchemconsulting.com This substitution can lead to significant improvements in a molecule's properties. For example, replacing a phenyl group with a pyridazine ring has been shown to reduce lipophilicity (LogP) by approximately two log units, which can improve a compound's pharmacokinetic profile. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The introduction of nitrogen atoms into an aromatic ring generally increases polarity and can reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com
Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar scaffold. A compound like 6-(Ethylamino)pyridazine-3-carboxylic acid could be a result of a scaffold hopping strategy where a previously known active compound with a different core was modified to incorporate the pyridazine ring to improve properties like aqueous solubility or to explore new intellectual property space. researchgate.net
The following table illustrates the concept of bioisosteric replacement and its potential impact on physicochemical properties:
| Original Scaffold | Bioisosteric Replacement | Potential Property Changes |
| Phenyl | Pyridazine | Increased polarity, Reduced LogP, Improved aqueous solubility, Altered metabolic stability |
| Pyridine (B92270) | Pyridazine | Altered basicity and hydrogen bonding capacity, Potential for improved selectivity |
| Thiophene | Pyridazine | Modified electronic properties and metabolic profile |
| Pyrimidine (B1678525) | Pyridazine | Changes in dipole moment and interaction with target proteins |
Development of Target-Specific Chemical Probes
Chemical probes are small molecules used to study the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and has a known mechanism of action. Due to the diverse biological activities of pyridazine derivatives, this compound could serve as a starting point for the development of a chemical probe. nih.gov By systematically modifying the ethylamino and carboxylic acid groups, libraries of related compounds can be synthesized and screened against various biological targets. Once a potent and selective interaction is identified, the compound can be further optimized and utilized to investigate the role of its target protein in health and disease.
Strategies for Enhancing Selectivity and Potency (excluding toxicity)
A primary goal of lead optimization is to improve a compound's potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins). For pyridazine derivatives, several strategies can be employed to achieve this.
The substituents on the pyridazine ring play a crucial role in determining potency and selectivity. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the nature and position of substituents on the pyridazinone core were found to significantly influence activity and selectivity. cu.edu.egcu.edu.eg The introduction of specific groups can lead to enhanced interactions with the target protein. For example, studies on Tyk2 JH2 inhibitors showed that modifying a substituent from an N-methyl to a cyclopropyl (B3062369) group on a pyridone ring improved both binding affinity and cellular activity. nih.gov
In the context of this compound, modifications could include:
Varying the alkyl chain of the amino group: Replacing the ethyl group with other alkyl or cycloalkyl groups could probe for additional hydrophobic interactions within the target's binding site.
Modifying the carboxylic acid: Converting the carboxylic acid to an ester, amide, or other bioisosteres could alter the compound's hydrogen bonding capacity and cell permeability. researchgate.net
Introducing substituents on the pyridazine ring: Although not present in the parent compound, adding small substituents to the pyridazine ring itself could further refine the compound's interaction with its target.
The following table summarizes some structure-activity relationships (SAR) observed for pyridazine derivatives, which could be applied to optimize a compound like this compound.
| Modification | Example from Literature | Potential Effect on Potency/Selectivity |
| Substitution at N-position | N-methyl to cyclopropyl substitution in Tyk2 JH2 inhibitors nih.gov | Improved binding affinity and cellular activity |
| Phenyl ring substitution | Methoxy groups on a phenyl substituent in COX-2 inhibitors cu.edu.eg | Enhanced COX-2 activity and selectivity |
| Moiety grafting | Addition of benzyl (B1604629) or pyridine-3-methylene at position-4 of a pyridazinone core cu.edu.eg | Impacted COX-2 selectivity |
Role as a Pharmacological Tool in Biological Research
Beyond its potential as a therapeutic agent, this compound and its derivatives can be valuable tools in biological research. chemimpex.com As a starting point for the synthesis of more complex molecules, it can be used to generate libraries of compounds for high-throughput screening against a wide range of biological targets. clockss.org Its structural similarity to other biologically active pyridazines suggests it could be used to investigate specific enzyme families, such as kinases or cyclooxygenases, where the pyridazine scaffold has shown activity. nih.govcu.edu.eg Furthermore, by labeling the molecule with a fluorescent tag or a radioactive isotope, it could be used in assays to study drug-receptor interactions and cellular uptake.
Broader Research Applications of 6 Ethylamino Pyridazine 3 Carboxylic Acid and Its Analogs
Applications in Agrochemical Research and Development
The pyridazine (B1198779) core is a well-established pharmacophore in agrochemical research. Compounds containing this moiety are investigated for their biological activity, which can be finely tuned by modifying the substituents on the ring.
Derivatives of pyridazine carboxylic acid are actively researched for their potential as herbicides and pesticides. chemimpex.com The core structure is a key component in the synthesis of novel agrochemicals aimed at improving crop protection. chemimpex.com Research in this area often involves the creation of libraries of related compounds to conduct structure-activity relationship (SAR) studies. For instance, optimization studies on compounds initially designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides that exhibited potent aphicidal (insecticidal) properties. nih.gov These studies demonstrate how systematic modifications to the pyridazine scaffold can shift or enhance biological activity, contributing to the discovery of new classes of insect control agents. nih.gov
The herbicidal activity of related pyridine (B92270) and pyrimidine (B1678525) carboxylic acids is well-documented, and they often function by mimicking plant growth hormones, leading to abnormal and ultimately lethal growth in targeted weeds. vt.edugoogle.com Pyridazinone compounds, a closely related class, are also widely investigated for their weeding and insecticidal activities. google.comresearchgate.net Research focuses on how the specific arrangement of functional groups on the pyridazine ring interacts with biological targets in weeds and pests.
| Research Area | Focus of Investigation | Relevant Compound Class |
| Herbicide Discovery | Synthesis and screening of novel compounds for weed control. | Pyridine and Pyridazine Carboxylic Acids vt.edugoogle.com |
| Pesticide Discovery | Structure-activity relationship (SAR) studies to develop new insecticides. | Pyridazinyl-amides nih.gov |
| General Agrochemicals | Use as a key intermediate in developing crop protection chemicals. | 6-Amino-pyridazine-3-carboxylic acid chemimpex.com |
Beyond their use in eliminating unwanted plants, certain pyridazine derivatives are studied for their potential to regulate plant growth. The mechanism of action for many pyridine carboxylic acid herbicides involves mimicking auxins, a class of essential plant growth hormones. vt.edu This bio-mimicry disrupts normal development, but at different concentrations or with structural modifications, it can be harnessed to control plant growth in beneficial ways. Research into pyridazinone compounds has also highlighted their plant growth regulating activity. google.com Studies in this field explore how these compounds can influence processes such as rooting, flowering, or fruit development, which could lead to innovations in crop management and yield enhancement. The carboxylic acid and other functional groups on the molecule are crucial for this activity, as they are believed to interact with plant hormone receptors. frontiersin.org
Advanced Materials Science Applications
The chemical functionalities of 6-(Ethylamino)pyridazine-3-carboxylic acid and its analogs make them intriguing candidates for research in materials science. The presence of a carboxylic acid group, an aromatic N-heterocyclic ring, and an amino group offers multiple points for chemical reactions and intermolecular interactions.
There is growing interest in using bio-based or heterocyclic compounds as feedstocks for high-performance polymers. A pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one, has been successfully synthesized from biomass-derivable starting materials. nih.gov This compound was then used as a monomer to create a bio-based epoxy resin precursor, which, upon curing, demonstrated a high glass transition temperature and good flame retardancy. nih.gov This research highlights the potential of the pyridazine ring to form the rigid backbone of advanced polymers. The general class of 6-Amino-pyridazine-3-carboxylic acid is also being explored for its potential in creating novel polymers. chemimpex.com
The same chemical properties that make pyridazine carboxylic acids useful in polymer synthesis also suggest their potential application in the development of new coatings. chemimpex.com The ability to form strong bonds and participate in polymerization reactions could allow these molecules to be incorporated into coating formulations to enhance properties such as durability, thermal resistance, or resistance to environmental factors. chemimpex.com Furthermore, the coordination chemistry of pyridazine carboxylic acids with metal ions has been studied, leading to the synthesis of novel ruthenium complexes. nih.gov This line of research could pave the way for developing specialized coatings with unique electronic or anti-biofilm properties.
Role as a Versatile Building Block in Organic Synthesis
In synthetic chemistry, this compound and its relatives are valued as versatile building blocks or intermediates. chemimpex.com Their utility stems from the presence of multiple, distinct functional groups on a stable heterocyclic core.
The carboxylic acid group can be readily converted into other functionalities like esters, amides, or acid chlorides, while the amino group can undergo reactions such as alkylation or acylation. The pyridazine ring itself can also participate in various chemical transformations. This multi-functionality allows chemists to use the molecule as a scaffold to construct more complex target molecules. For example, methyl 6-chloro-3-pyridazinecarboxylate is used as a starting material to synthesize a variety of 6-alkylamino-3-pyridazinecarboxylic acid derivatives. clockss.org
This versatility is characteristic of a broader class of multifunctional aromatic carboxylic acids, which are considered highly promising building blocks for the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The defined geometry and reactive sites of these molecules enable the construction of intricate, functional supramolecular structures.
Analytical Chemistry Applications (e.g., as a Reagent)
While specific, detailed applications of this compound in analytical chemistry are not extensively documented in current literature, the broader class of pyridazine-3-carboxylic acids has been noted for its utility in this field. The structural features of these compounds, including the carboxylic acid group and the nitrogen-containing heterocyclic ring, provide a basis for their potential use as analytical reagents.
The parent compound, Pyridazine-3-carboxylic acid, is utilized as a reagent in various analytical techniques. chemimpex.com Its primary role in these applications is often to improve the separation and identification of complex mixtures, particularly within chromatographic methods. chemimpex.com The ability of the carboxylic acid functional group to engage in hydrogen bonding and the potential for the pyridazine ring to participate in other molecular interactions can be leveraged to enhance the resolution and selectivity of chromatographic separations.
Although direct research on this compound as a distinct analytical reagent is limited, its structural similarity to other pyridazine carboxylic acids suggests potential analogous applications. The presence of the ethylamino group introduces an additional site for interaction, which could potentially be exploited to develop new analytical methods or to modify the selectivity of existing ones. For instance, it could serve as a derivatizing agent to tag analytes, making them more amenable to detection by certain analytical instruments.
Furthermore, the ability of pyridazine derivatives to form stable complexes with metal ions indicates a potential application as a ligand in coordination chemistry-based analytical methods. chemimpex.com This could include roles in spectrophotometric analysis, where the formation of a colored complex with a metal ion allows for its quantification, or in the development of ion-selective electrodes.
At present, there is a lack of specific published research detailing the performance of this compound in these contexts. Consequently, no specific data tables on its use as an analytical reagent can be presented. The exploration of its capabilities in analytical chemistry remains an area for future investigation.
Q & A
Basic: What are the common synthetic routes for 6-(ethylamino)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-component condensation reactions or functionalization of pre-existing pyridazine scaffolds. For example, describes a three-component reaction using isocyanides, aldehydes, and aminopyridine derivatives under ethanol reflux to form structurally related imidazopyridine-carboxylic acids. Adjusting solvents (e.g., ethanol vs. DMF) or catalysts (e.g., acid/base) can optimize regioselectivity and yield. Thermal stability of intermediates must be monitored, as excessive heating may degrade carboxylic acid groups .
Advanced: How can regioselectivity challenges in pyridazine ring functionalization be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, highlights the use of triazolothiadiazine ring systems, where electron-withdrawing groups (e.g., chlorine) direct substitution to specific positions. Computational modeling (DFT) can predict reactive sites, while protecting group strategies (e.g., ethyl ester protection of carboxylic acids) prevent undesired side reactions during alkylation or amidation steps .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Standard methods include:
- NMR : , , and 2D experiments (e.g., HSQC) to confirm ethylamino and carboxylic acid moieties. demonstrates crystallographic validation of related structures via CCDC databases, which can guide spectral interpretation .
- HPLC-MS : To assess purity and detect trace impurities. emphasizes the use of reverse-phase columns with trifluoroacetic acid in the mobile phase for carboxylic acid retention .
Advanced: How can conflicting bioactivity data in different assay systems be resolved for this compound?
Discrepancies often arise from assay-specific conditions (e.g., pH, solvent solubility). For instance, reports SYK inhibition by a structurally similar pyridazine-carboxylic acid amide, where activity varied between in vitro kinase assays and cell-based models due to membrane permeability differences. Cross-validation using orthogonal assays (e.g., SPR, cellular thermal shift assays) and solubility optimization with co-solvents (e.g., DMSO/PBS mixtures) are critical .
Basic: What are the known biological targets or mechanisms associated with this compound derivatives?
Pyridazine-carboxylic acids often target enzymes with nucleophilic active sites (e.g., kinases, carboxylases). identifies SYK kinase inhibition via ATP-competitive binding, validated through kinase profiling panels. Molecular docking studies suggest the ethylamino group enhances hydrogen bonding with conserved lysine residues in the ATP-binding pocket .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?
Salt formation (e.g., sodium or hydrochloride salts) is a common approach. demonstrates improved solubility of triazolothiadiazine-carboxylic acids via sodium salt preparation. Alternatively, PEGylation or formulation with cyclodextrins can enhance bioavailability while maintaining structural integrity .
Basic: How should stability studies be designed to assess degradation pathways under storage conditions?
Stability protocols should include:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) over 1–4 weeks.
- Analytical tracking : Use HPLC-MS to identify degradation products (e.g., decarboxylation or ethylamino hydrolysis). recommends storing carboxylic acids at -20°C under inert gas to prevent oxidation .
Advanced: How can synthetic impurities or by-products be identified and quantified during scale-up?
Process-related impurities (e.g., unreacted intermediates) require LC-HRMS for structural elucidation. highlights the use of preparative HPLC to isolate impurities >0.1% for NMR characterization. Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to minimize by-product formation .
Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing ALT/AST release.
- Cytotoxicity : MTT assays in HEK293 or HeLa cells. describes cytotoxicity evaluation of pyridazine derivatives in prostate carcinoma cell lines, with IC values normalized to controls .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
